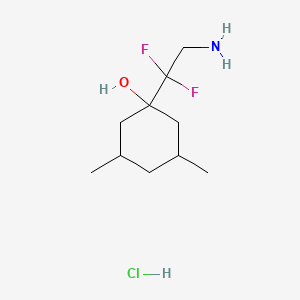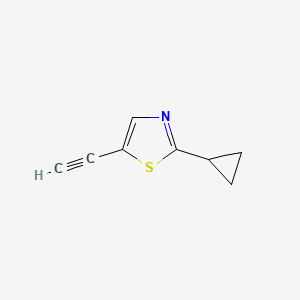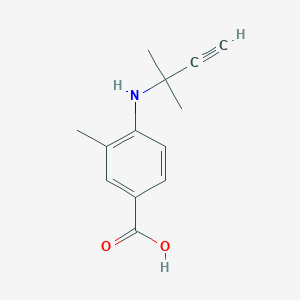![molecular formula C11H12Cl3N3O B13625937 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is known for its unique structure, which includes a chloropyridine moiety linked to a pyridine-2-amine via an oxy-methyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloropyridin-3-ol with a suitable chloromethylating agent to form 5-chloropyridin-3-yl chloromethyl ether. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
Applications De Recherche Scientifique
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloropyridine
- 5-Chloropyridin-3-ol
- Pyridin-2-amine
- 3-Amino-4-chloropyridine
Uniqueness
What sets 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H12Cl3N3O |
|---|---|
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
4-[(5-chloropyridin-3-yl)oxymethyl]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H10ClN3O.2ClH/c12-9-4-10(6-14-5-9)16-7-8-1-2-15-11(13)3-8;;/h1-6H,7H2,(H2,13,15);2*1H |
Clé InChI |
VVWDPBNKOLMDAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1COC2=CC(=CN=C2)Cl)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)












